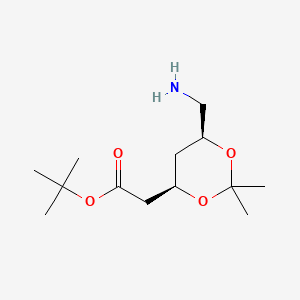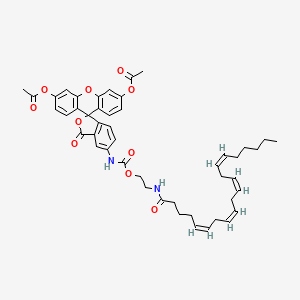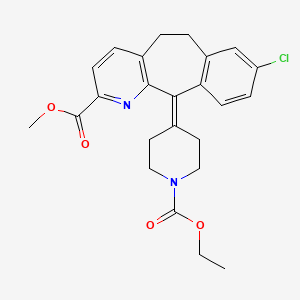
2-Methoxycarbonyl Loratadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxycarbonyl Loratadine is a derivative of Loratadine, a second-generation tricyclic antihistamine. It is primarily used in the treatment of allergic reactions by inhibiting the action of histamine, a substance in the body that causes allergic symptoms. This compound is known for its high permeability and low solubility under physiological conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycarbonyl Loratadine involves several steps. One common method includes the reaction of Loratadine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are carefully controlled to optimize yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxycarbonyl Loratadine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are oxidized derivatives of the original compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Applications De Recherche Scientifique
2-Methoxycarbonyl Loratadine has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on histamine receptors and its potential use in treating allergic reactions.
Medicine: Research is ongoing to explore its efficacy and safety in treating various allergic conditions.
Industry: It is used in the pharmaceutical industry for the development of new antihistamine drugs.
Mécanisme D'action
2-Methoxycarbonyl Loratadine exerts its effects by acting as a selective inverse agonist for peripheral histamine H1-receptors. When histamine binds to these receptors, it triggers allergic symptoms. By blocking these receptors, this compound prevents histamine from exerting its effects, thereby alleviating allergic symptoms. The compound is metabolized in the liver to form active metabolites that also contribute to its antihistamine effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Loratadine: The parent compound, used widely as an antihistamine.
Desloratadine: An active metabolite of Loratadine with similar antihistamine properties.
Cetirizine: Another second-generation antihistamine with similar uses but different chemical structure.
Uniqueness
2-Methoxycarbonyl Loratadine is unique due to its methoxycarbonyl group, which enhances its solubility and bioavailability compared to Loratadine. This modification also affects its pharmacokinetic properties, making it a valuable compound for further research and development in the field of antihistamines .
Propriétés
IUPAC Name |
methyl 13-chloro-2-(1-ethoxycarbonylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-3-31-24(29)27-12-10-15(11-13-27)21-19-8-7-18(25)14-17(19)5-4-16-6-9-20(23(28)30-2)26-22(16)21/h6-9,14H,3-5,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAINJLOQVFTKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C(=O)OC)C=C(C=C3)Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652634 |
Source


|
| Record name | Methyl 8-chloro-11-[1-(ethoxycarbonyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860010-37-3 |
Source


|
| Record name | Methyl 8-chloro-11-[1-(ethoxycarbonyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
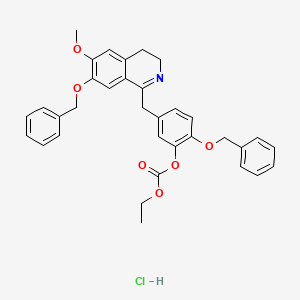
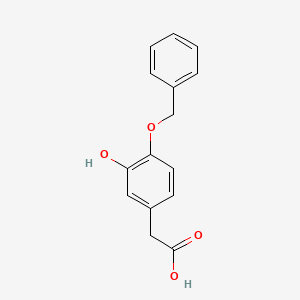
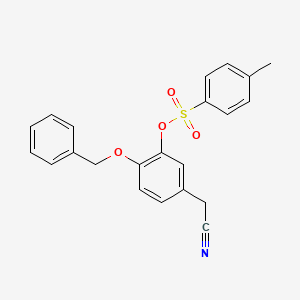

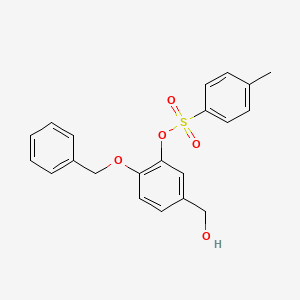
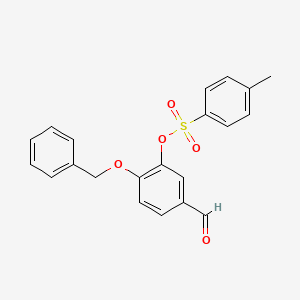
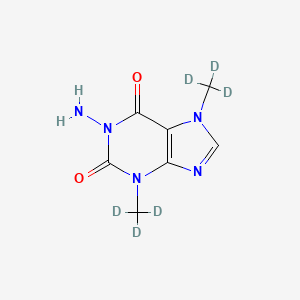

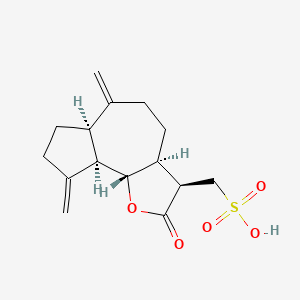
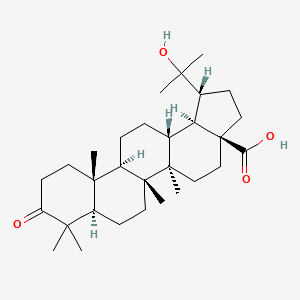
![3,3,3-trideuterio-2-[3-[hydroxy(phenyl)methyl]phenyl](313C)propanoic acid](/img/structure/B563821.png)
